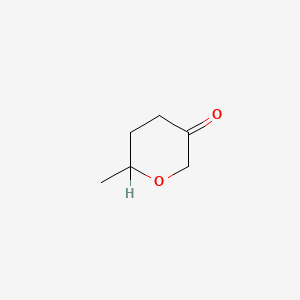
5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethoxy group attached to a benzoxaborol ring, which imparts distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps convert the nitro group to an amine, which is then subjected to redox reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but optimized for large-scale operations. The process is designed to maximize yield, reduce costs, and minimize environmental impact. Key steps include the use of high-efficiency catalysts and advanced purification techniques to ensure the quality and purity of the final product .
化学反応の分析
Types of Reactions
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
作用機序
The mechanism of action of 5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-difluorophenol", "triethyl borate", "sodium hydride", "methanol", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,4-difluorophenol is reacted with triethyl borate in the presence of sodium hydride to form 2,4-difluorophenyl boronic acid.", "Step 2: 2,4-difluorophenyl boronic acid is then reacted with methanol and hydrochloric acid to form 2,4-difluorophenyl boronic acid methyl ester.", "Step 3: 2,4-difluorophenyl boronic acid methyl ester is reacted with acetic anhydride and sodium acetate to form 2,4-difluorophenyl boronic acid methyl ester acetate.", "Step 4: 2,4-difluorophenyl boronic acid methyl ester acetate is then reacted with sodium hydroxide and water to form 5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol." ] } | |
CAS番号 |
2246833-60-1 |
分子式 |
C8H7BF2O3 |
分子量 |
199.9 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




